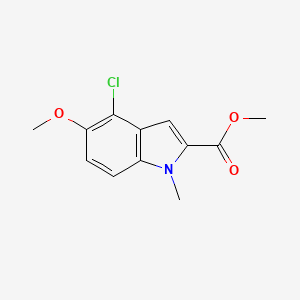![molecular formula C9H11ClO2 B13704976 3-[(Chloromethoxy)methyl]anisole](/img/structure/B13704976.png)
3-[(Chloromethoxy)methyl]anisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Chloromethoxy)methyl]anisole is an organic compound with the molecular formula C9H11ClO2 It is a derivative of anisole, where the methoxy group is substituted with a chloromethoxy group
Preparation Methods
The synthesis of 3-[(Chloromethoxy)methyl]anisole can be achieved through several methods:
-
Williamson Ether Synthesis: : This method involves the reaction of sodium phenoxide with chloromethyl methyl ether under basic conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{ONa} + \text{ClCH}_2\text{OCH}_3 \rightarrow \text{C}_6\text{H}_5\text{OCH}_2\text{OCH}_3 + \text{NaCl} ]
-
Methylation of Sodium Phenoxide: : Another method involves the methylation of sodium phenoxide with dimethyl sulfate or methyl chloride. This reaction is carried out under basic conditions to yield the desired product.
Chemical Reactions Analysis
3-[(Chloromethoxy)methyl]anisole undergoes various chemical reactions, including:
-
Electrophilic Aromatic Substitution: : The methoxy group on the anisole ring activates the aromatic ring towards electrophilic substitution. Common reactions include nitration, sulfonation, and halogenation. For example, nitration can be carried out using a mixture of nitric acid and sulfuric acid to yield nitroanisole derivatives.
-
Nucleophilic Substitution: : The chloromethoxy group can undergo nucleophilic substitution reactions. For instance, treatment with a nucleophile such as sodium methoxide can replace the chlorine atom with a methoxy group, forming a dimethoxy derivative.
-
Oxidation and Reduction: : The compound can also undergo oxidation and reduction reactions. Oxidation can be achieved using reagents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a catalyst.
Scientific Research Applications
3-[(Chloromethoxy)methyl]anisole has several applications in scientific research:
-
Organic Synthesis: : It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
-
Pharmaceuticals: : The compound is used in the development of drugs due to its potential biological activity. It can be modified to create derivatives with specific therapeutic properties.
-
Material Science: : It is used in the synthesis of advanced materials, such as polymers and resins, which have applications in coatings, adhesives, and electronics.
Mechanism of Action
The mechanism of action of 3-[(Chloromethoxy)methyl]anisole involves its interaction with molecular targets in biological systems. The chloromethoxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation, receptor binding, and modulation of signaling pathways.
Comparison with Similar Compounds
3-[(Chloromethoxy)methyl]anisole can be compared with other similar compounds, such as:
-
Anisole (Methoxybenzene): : Anisole is the parent compound, with a methoxy group attached to the benzene ring. It is less reactive compared to this compound due to the absence of the chloromethoxy group.
-
3-Methylanisole: : This compound has a methyl group attached to the benzene ring in addition to the methoxy group. It exhibits different reactivity and applications compared to this compound.
-
4-Methoxytoluene: : Similar to 3-methylanisole, this compound has a methoxy group and a methyl group attached to the benzene ring. It is used in different industrial applications and has distinct chemical properties.
Properties
Molecular Formula |
C9H11ClO2 |
|---|---|
Molecular Weight |
186.63 g/mol |
IUPAC Name |
1-(chloromethoxymethyl)-3-methoxybenzene |
InChI |
InChI=1S/C9H11ClO2/c1-11-9-4-2-3-8(5-9)6-12-7-10/h2-5H,6-7H2,1H3 |
InChI Key |
OHQLJRGTOFLNOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)COCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propanoate](/img/structure/B13704908.png)
![6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13704911.png)
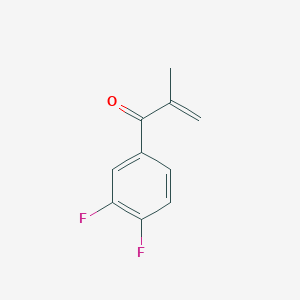
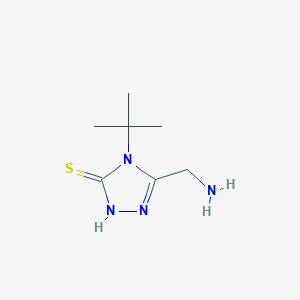
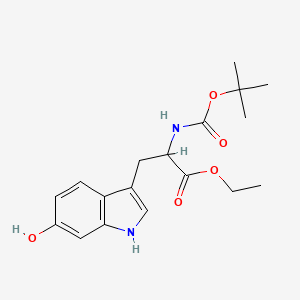
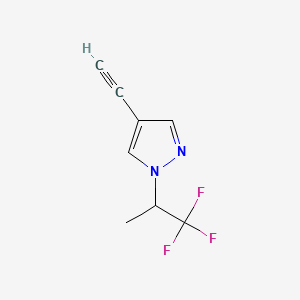




![7-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-1-oxa-7-azaspiro[3.5]nonane](/img/structure/B13704953.png)
